1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with significant potential in scientific research, particularly in medicinal chemistry. It is classified as a heterocyclic compound due to its incorporation of both pyrazole and pyrimidine rings. The molecular formula for this compound is , with a molecular weight of approximately 248.24 g/mol. It is recognized for its purity, commonly available at 95% purity in various chemical supply catalogs .
The synthesis of 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine and pyrazole derivatives, often employing techniques such as microwave irradiation to enhance reaction rates and yields. This method has been shown to facilitate the formation of the desired heterocyclic structures efficiently .
Key steps in the synthesis may include:
The molecular structure of 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid features a complex arrangement of atoms that includes both nitrogen-rich heterocycles and carboxylic acid functionality.
CC1=C(C)C(=O)NC(N2N=CC(C(=O)O)=C2C)=N1
.This compound exhibits various chemical reactivity patterns typical of heterocyclic compounds. It can participate in nucleophilic substitutions and cycloadditions due to the presence of reactive functional groups.
Notable reactions include:
The mechanism by which 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid exerts its biological effects is primarily linked to its interaction with specific biological targets.
Research indicates that compounds related to this structure exhibit:
The physical and chemical properties of 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid are critical for understanding its behavior in various applications.
Key properties include:
The applications of 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid span several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2